3-epi-Azido-3-deoxythymidine
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Overview
Description
3-epi-Azido-3-deoxythymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally similar to azidothymidine (AZT), a well-known antiviral agent used in the treatment of HIV. The unique structural features of this compound make it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Azido-3-deoxythymidine typically involves the azidation of 3-deoxythymidine. One common method includes the reaction of 3-deoxythymidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the azide group replaces the hydroxyl group at the 3’ position of the thymidine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed for purification . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-epi-Azido-3-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) and other nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxo derivatives, and various substituted analogs. These products have distinct chemical and biological properties, making them useful in different research applications .
Scientific Research Applications
3-epi-Azido-3-deoxythymidine has a wide range of scientific research applications:
Biology: The compound is studied for its effects on cellular processes, including DNA synthesis and repair.
Medicine: It has potential as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 3-epi-Azido-3-deoxythymidine involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis leads to the suppression of viral replication and the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and reverse transcriptase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
3-epi-Azido-3-deoxythymidine is similar to other nucleoside analogs such as:
Azidothymidine (AZT): Both compounds inhibit DNA synthesis, but this compound has a different stereochemistry, which may affect its biological activity.
3’-Azido-3’-deoxythymidine: This compound is also an azido derivative of thymidine and shares similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.
The uniqueness of this compound lies in its specific stereochemistry and its potential for targeted therapy in cancer and viral infections .
Properties
Molecular Formula |
C10H13N5O4 |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1 |
InChI Key |
HBOMLICNUCNMMY-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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